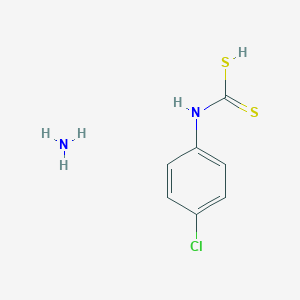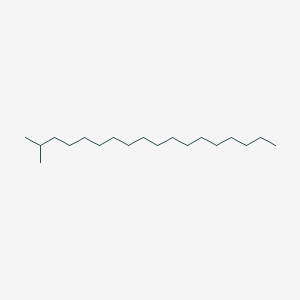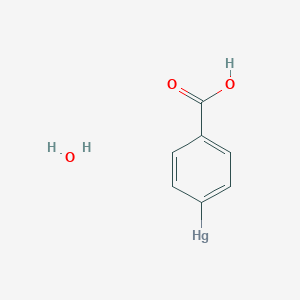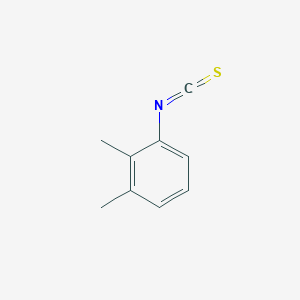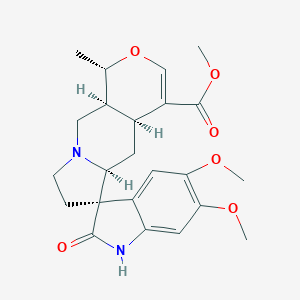
Carapanaubine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carapanaubine is a natural alkaloid that is found in the bark of the tree Carapanauba, which is native to the Amazon rainforest. This alkaloid has been the focus of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Carapanaubine in Plant Alkaloids
Carapanaubine is an oxindole alkaloid identified in the stem-bark of Bleekeria vitiensis, a plant species. This compound, along with isoreserpiline-ψ-indoxyl, suggests potential biosynthetic significance, representing alternative oxidative rearrangement products of another alkaloid, isoreserpiline (Kanji & Sainsbury, 1974).
Carapanaubine in Medicinal Plants
In a study on Dendrobium officinale, a medicinal plant, carapanaubine levels dramatically increased following treatment with certain precursors and methyl jasmonate. This highlights its role in the plant's alkaloid biosynthesis pathway, which is significant for understanding the plant's medicinal properties (Jiao et al., 2018).
Occurrence in Rauwolfia vomitoria
Rauwolfia vomitoria, a plant collected in Nigeria, contains various alkaloids including carapanaubine. This study adds to the understanding of the diverse alkaloid profiles in different plant species (Patel et al., 1964).
Propiedades
Número CAS |
1255-02-3 |
|---|---|
Nombre del producto |
Carapanaubine |
Fórmula molecular |
C23H28N2O6 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
methyl (1S,4aS,5aS,6R,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |
InChI |
InChI=1S/C23H28N2O6/c1-12-14-10-25-6-5-23(20(25)7-13(14)15(11-31-12)21(26)30-4)16-8-18(28-2)19(29-3)9-17(16)24-22(23)27/h8-9,11-14,20H,5-7,10H2,1-4H3,(H,24,27)/t12-,13-,14-,20-,23+/m0/s1 |
Clave InChI |
QIZNWMMOECVGAP-GHTUMPRVSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC |
SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC |
SMILES canónico |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



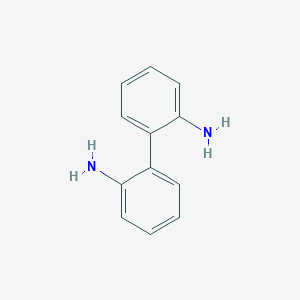
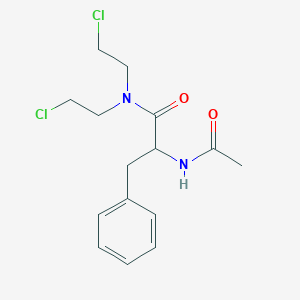
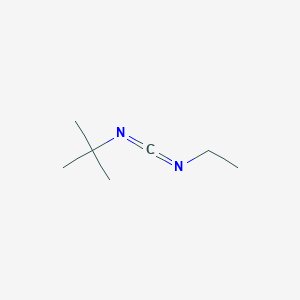
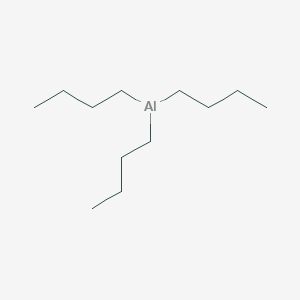
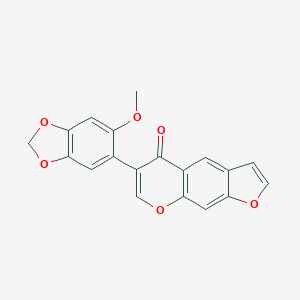
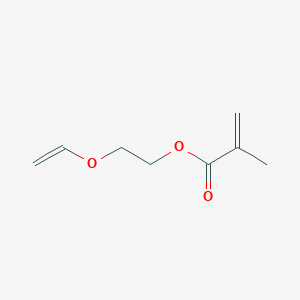
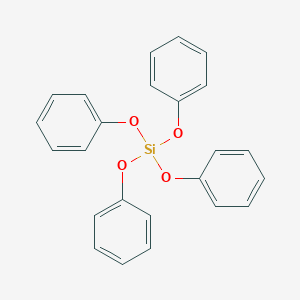
![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)
